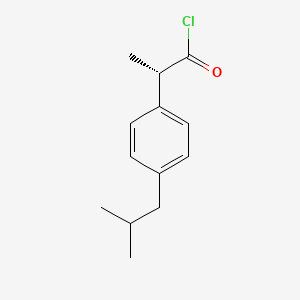
Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)-
Übersicht
Beschreibung
Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)-: is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is derived from 2-(4-Isobutyl-phenyl)-propionic acid, commonly known as ibuprofen, which is a widely used nonsteroidal anti-inflammatory drug (NSAID). The propionyl chloride derivative is utilized in organic synthesis for introducing the propionyl group into other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- typically involves the reaction of 2-(4-Isobutyl-phenyl)-propionic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
2-(4-Isobutyl-phenyl)-propionic acid+SOCl2→2-(4-Isobutyl-phenyl)-propionyl chloride+SO2+HCl
The reaction is usually carried out under reflux conditions, where the mixture is heated to facilitate the conversion. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are typically removed by distillation or by using a gas trap.
Industrial Production Methods: In an industrial setting, the production of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-Isobutyl-phenyl)-propionic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol, 2-(4-Isobutyl-phenyl)-propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Amides, esters, or thioesters: from nucleophilic substitution.
2-(4-Isobutyl-phenyl)-propionic acid: from hydrolysis.
2-(4-Isobutyl-phenyl)-propanol: from reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is used as a building block in organic synthesis. It is employed in the preparation of various derivatives of ibuprofen and other related compounds.
Biology and Medicine: In medicinal chemistry, it is used to synthesize prodrugs and analogs of ibuprofen with improved pharmacokinetic properties. These derivatives are studied for their anti-inflammatory, analgesic, and antipyretic activities.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is primarily related to its role as an intermediate in the synthesis of ibuprofen derivatives. The molecular targets and pathways involved are similar to those of ibuprofen, which inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation, pain, and fever.
Vergleich Mit ähnlichen Verbindungen
2-(4-Isobutyl-phenyl)-propionic acid (Ibuprofen): The parent compound, widely used as an NSAID.
2-(4-Isobutyl-phenyl)-propanol: The reduced form of the propionyl chloride derivative.
2-(4-Isobutyl-phenyl)-propionamide: An amide derivative formed through nucleophilic substitution.
Uniqueness: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is unique due to its reactivity and versatility as an intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
115588-20-0 |
|---|---|
Molekularformel |
C13H17ClO |
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl chloride |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
QXVRLFIKHYCFJS-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)Cl |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














